1-Hexadecyl-3-methylimidazolium chloride
Overview
Description
1-Hexadecyl-3-methylimidazolium chloride represents a class of ionic liquids with a broad spectrum of chemical and physical properties, making them suitable for various applications in chemistry and materials science. Its structure consists of a long hexadecyl chain attached to a nitrogen atom of the imidazolium ring, contributing to its unique behavior as both a solvent and a reactant.
Synthesis Analysis
The synthesis of 1-Hexadecyl-3-methylimidazolium chloride involves solvent-free alkylation of N-methylimidazole with hexadecyl bromide, leading to the formation of a highly pure product. This method offers an economical approach with simple purification steps and high yield, highlighting its efficiency and sustainability (Zhao Ya, 2009).
Molecular Structure Analysis
The molecular structure of C16MImCl has been determined using single-crystal X-ray diffraction, revealing its crystallization in the triclinic system with specific space group parameters. The structure is characterized by weak interactions between imidazolium cations, bromide anions, and lattice water molecules, which play a crucial role in the self-assembly process. The crystal structure analysis provides insights into the molecular conformation and stability of this ionic liquid (Ya-mei Zhao et al., 2010).
Chemical Reactions and Properties
C16MImCl participates in various chemical reactions, including bimolecular nucleophilic substitution, indicating its reactivity and potential as a chemical reactant. The thermal stability and decomposition mechanism have been thoroughly investigated, revealing its higher stability and preferred decomposition pathways. These findings are critical for understanding the reactivity and safety aspects of using C16MImCl in chemical processes (Eapen Thomas et al., 2018).
Physical Properties Analysis
The physical properties of C16MImCl, including its phase behavior in binary mixtures and its ability to form lyotropic liquid crystalline phases, have been explored. These studies provide valuable information on the solubility, miscibility, and phase transition behaviors of C16MImCl, important for its application in materials science and engineering (Guodong Zhang et al., 2007).
Chemical Properties Analysis
The chemical properties of C16MImCl have been studied, focusing on its surfactant-like behavior and interaction with phenolic compounds. These studies highlight the potential of C16MImCl as a cationic surfactant for separation processes and its interactions with various chemical species. The understanding of its chemical properties is crucial for designing and optimizing processes involving this ionic liquid (Jingang Niu et al., 2009).
Scientific Research Applications
- Specific Scientific Field : Environmental Science and Pollution Research .
- Summary of the Application : 1-Hexadecyl-3-methylimidazolium chloride (C16MImCl) is used as an organic modifier to improve the adsorption capacity of Montmorillonite (MT) to cationic dyes, specifically Congo red (CR) .
- Methods of Application or Experimental Procedures : The optimal preparation process of C16MImCl/MT was determined by response surface methodology . The C16MImCl/MT was comprehensively characterized by utilizing the techniques of XRD, FTIR, TG, BET, SEM, and molecular dynamics simulation .
- Results or Outcomes : Research results showed that C16MImCl is successfully inserted into the layers of MT, and the basal interplanar spacing and average pore size of MT are obviously increased . The C16MImCl/MT is a mesoporous material, which shows strong adsorption capacity for CR, and its CR unit adsorption capacity (CRUAC) could reach 940.200 mg/g .
Safety And Hazards
properties
IUPAC Name |
1-hexadecyl-3-methylimidazol-3-ium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;/h18-20H,3-17H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPPLZJPPBIWRU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047923 | |
Record name | 1-Hexadecyl-3-methylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexadecyl-3-methylimidazolium chloride | |
CAS RN |
61546-01-8 | |
Record name | 1-HEXADECYL-3-METHYLIMIDAZOLIUM CHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747260 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Hexadecyl-3-methylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Hexadecyl-3-methylimidazolium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-HEXADECYL-3-METHYLIMIDAZOLIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ4UWS7WUN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.